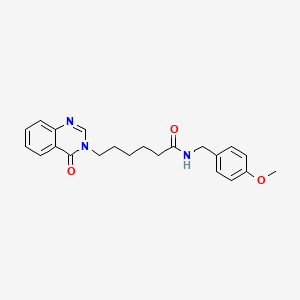![molecular formula C18H16N2O4 B14957574 3-({2-[9-oxo-10(9H)-acridinyl]acetyl}amino)propanoic acid](/img/structure/B14957574.png)
3-({2-[9-oxo-10(9H)-acridinyl]acetyl}amino)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-({2-[9-oxo-10(9H)-acridinyl]acetyl}amino)propanoic acid is a complex organic compound with a molecular formula of C18H16N2O4 and a molecular weight of 324.33 g/mol . This compound features an acridine moiety, which is known for its diverse biological activities and applications in various fields of science and industry.
Vorbereitungsmethoden
The synthesis of 3-({2-[9-oxo-10(9H)-acridinyl]acetyl}amino)propanoic acid typically involves multiple steps, starting from the appropriate acridine derivative. One common synthetic route includes the acylation of 9-oxo-10(9H)-acridineacetic acid with 3-aminopropanoic acid under controlled conditions . The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. Industrial production methods may involve optimization of reaction conditions to enhance yield and purity, including temperature control, solvent selection, and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
3-({2-[9-oxo-10(9H)-acridinyl]acetyl}amino)propanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced amine or alcohol derivatives.
Substitution: The acridine moiety allows for electrophilic and nucleophilic substitution reactions, where various substituents can be introduced to modify the compound’s properties.
Wissenschaftliche Forschungsanwendungen
3-({2-[9-oxo-10(9H)-acridinyl]acetyl}amino)propanoic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s acridine moiety is known for its intercalating properties, making it useful in studying DNA interactions and as a potential anticancer agent.
Medicine: Research has explored its potential as an antiviral, antimicrobial, and anticancer agent due to its ability to interact with biological macromolecules.
Industry: It is employed in the development of fluorescent dyes and as a precursor in the synthesis of pharmaceuticals and agrochemicals
Wirkmechanismus
The mechanism of action of 3-({2-[9-oxo-10(9H)-acridinyl]acetyl}amino)propanoic acid involves its ability to intercalate into DNA, disrupting the normal function of the nucleic acid. This intercalation can inhibit DNA replication and transcription, leading to cell cycle arrest and apoptosis in cancer cells. The compound may also interact with various enzymes and receptors, modulating their activity and contributing to its biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 3-({2-[9-oxo-10(9H)-acridinyl]acetyl}amino)propanoic acid include:
Methylmalonic acid semialdehyde: An intermediate in the metabolism of thymine and valine, with a simpler structure and different biological roles.
Indole derivatives: These compounds share some structural similarities and biological activities, particularly in their interactions with DNA and potential anticancer properties.
Propanoic acid derivatives: Various derivatives of propanoic acid exhibit different chemical and biological properties, highlighting the unique features of the acridine moiety in this compound.
Eigenschaften
Molekularformel |
C18H16N2O4 |
|---|---|
Molekulargewicht |
324.3 g/mol |
IUPAC-Name |
3-[[2-(9-oxoacridin-10-yl)acetyl]amino]propanoic acid |
InChI |
InChI=1S/C18H16N2O4/c21-16(19-10-9-17(22)23)11-20-14-7-3-1-5-12(14)18(24)13-6-2-4-8-15(13)20/h1-8H,9-11H2,(H,19,21)(H,22,23) |
InChI-Schlüssel |
QWJAOVAPCNTUBQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=O)C3=CC=CC=C3N2CC(=O)NCCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[2-(2-Chlorophenyl)-5-methyl-1,3-thiazol-4-yl][4-(2-methoxyphenyl)piperazin-1-yl]methanone](/img/structure/B14957498.png)
![N~5~-carbamoyl-N~2~-{[(4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetyl}-L-ornithine](/img/structure/B14957502.png)
![N-{[(3-hexyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}norvaline](/img/structure/B14957510.png)
![7-methyl-9-phenyl-1,2,3,4,10,11-hexahydro-5H,9H-benzo[c]pyrano[3,2-g]chromen-5-one](/img/structure/B14957514.png)

![N-[(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]glycylglycine](/img/structure/B14957533.png)
![7-[(3,4-dichlorobenzyl)oxy]-4-phenyl-2H-chromen-2-one](/img/structure/B14957548.png)
![methyl 4-[(3-{2-hydroxy-4-[(4-nitrobenzyl)oxy]phenyl}-5-methyl-1H-pyrazol-4-yl)oxy]benzoate](/img/structure/B14957557.png)
![prop-2-en-1-yl {[4-(4-methoxyphenyl)-8-methyl-2-oxo-2H-chromen-7-yl]oxy}acetate](/img/structure/B14957571.png)
![6-{[3-(7-hydroxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanoyl]amino}hexanoic acid](/img/structure/B14957576.png)

![3-ethyl-7-[2-(4-fluorophenyl)-2-oxoethoxy]-4,8-dimethyl-2H-chromen-2-one](/img/structure/B14957595.png)
![2-chloro-3-[(2,3,5,6-tetramethylbenzyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B14957600.png)
![7-methyl-5-[(4-methylbenzyl)oxy]-4-phenyl-2H-chromen-2-one](/img/structure/B14957606.png)
